Ethylene glycol diglycidyl ether

Description

Nomenclature and Chemical Structure within the Glycidyl (B131873) Ether Family

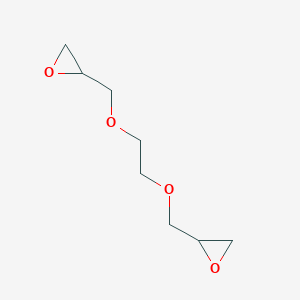

Ethylene (B1197577) glycol diglycidyl ether, commonly abbreviated as EGDGE, is systematically named 1,2-bis(2,3-epoxypropoxy)ethane or 2,2'-[1,2-ethanediylbis(oxymethylene)]bisoxirane. nih.govnist.gov It belongs to the glycidyl ether family, a class of organic compounds characterized by an ether linkage to a glycidyl group, which contains an epoxide ring. The chemical formula for EGDGE is C8H14O4, and its structure consists of a central ethylene glycol core flanked by two glycidyl ether moieties. nih.govnist.govchemicalbook.com This bifunctional nature, with two terminal oxirane rings, is central to its utility in polymerization and cross-linking reactions. polysciences.com

The structure of EGDGE imparts a degree of flexibility and water miscibility, which distinguishes it from some other members of the glycidyl ether family. For instance, poly(propylene glycol) diglycidyl ether (PPGDGE) also contains a flexible polyether backbone but has a more hydrophobic character due to the propylene (B89431) oxide units. wikipedia.org In contrast, resorcinol (B1680541) diglycidyl ether (RDGE) has a more rigid aromatic core, leading to different mechanical properties in the resulting polymers. taylorandfrancis.com

Table 1: Properties of Ethylene Glycol Diglycidyl Ether (EGDGE)

| Property | Value |

|---|---|

| Molecular Formula | C8H14O4 nih.govnist.govchemicalbook.com |

| Molecular Weight | 174.19 g/mol nih.govnist.gov |

| IUPAC Name | 2-[2-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane nih.gov |

| CAS Number | 2224-15-9 nih.govnist.gov |

| Appearance | Colorless to pale yellow clear liquid smolecule.com |

| Boiling Point | 112 °C at 4.5 mm Hg chemicalbook.comaecochemical.comchemicalbook.com |

| Density | 1.118 g/mL at 25 °C chemicalbook.comaecochemical.comchemicalbook.com |

| Refractive Index | n20/D 1.463 aecochemical.comchemicalbook.com |

Reactivity of Oxirane Rings in EGDGE: Fundamental Principles

The chemical reactivity of EGDGE is dominated by its two terminal oxirane (epoxide) rings. These three-membered rings are highly strained and, therefore, susceptible to ring-opening reactions with a variety of nucleophiles. masterorganicchemistry.comlumenlearning.com This reactivity is the cornerstone of EGDGE's function as a cross-linker and monomer in polymer synthesis. smolecule.com

The ring-opening of epoxides can be catalyzed by either acidic or basic conditions. masterorganicchemistry.com

Under basic or nucleophilic conditions: The nucleophile, such as an amine, alcohol, or thiol, directly attacks one of the electrophilic carbon atoms of the epoxide ring. This results in the opening of the ring to form a new covalent bond and a hydroxyl group. This SN2-type reaction is highly efficient for creating cross-linked polymer networks. lumenlearning.compolysciences.com

Under acidic conditions: The oxygen atom of the epoxide ring is first protonated, which makes the ring more susceptible to nucleophilic attack. The nucleophile then attacks the more substituted carbon atom of the epoxide. lumenlearning.com

The bifunctional nature of EGDGE allows it to react with two different molecules, or two functional groups on the same polymer chain, thereby forming a stable, three-dimensional network structure. This cross-linking ability is fundamental to its use in creating hydrogels, adhesives, and coatings with enhanced mechanical and thermal properties. polysciences.com

Historical Context of EGDGE in Polymer Chemistry and Biomaterial Science

The development and use of ethylene glycol and its derivatives have a rich history. Ethylene glycol itself was first synthesized in 1859 and saw widespread industrial production beginning in 1937. newworldencyclopedia.org The synthesis of glycidyl ethers, including EGDGE, followed the growth of the petrochemical industry, which provided the necessary precursors like ethylene glycol and epichlorohydrin (B41342). wikipedia.orgresearchgate.net

In polymer chemistry, EGDGE emerged as a valuable reactive diluent for epoxy resins. Its low viscosity helps to reduce the viscosity of high molecular weight epoxy resins, making them easier to process, while its reactive nature allows it to become an integral part of the final cured polymer network. polysciences.com This integration enhances the mechanical properties of the resulting material.

In the field of biomaterial science, the water-soluble and biocompatible nature of EGDGE has made it a cross-linking agent of choice for hydrogels. Hydrogels are water-swollen polymer networks that mimic the properties of natural tissues. EGDGE has been used to cross-link natural polymers like chitosan (B1678972) and hyaluronic acid, as well as synthetic polymers, for applications in drug delivery and tissue engineering. polysciences.comtaylorandfrancis.com For example, early research demonstrated the use of EGDGE to create cross-linked chitosan membranes for protein separations. polysciences.com

Significance of EGDGE in Contemporary Academic Research and Technological Advancements

This compound continues to be a compound of significant interest in both academic research and industrial applications due to its versatility and reactivity.

Recent Research Findings:

Advanced Hydrogels: Researchers are exploring the use of EGDGE to create "smart" hydrogels that can respond to external stimuli such as pH or temperature. These materials have potential applications in targeted drug delivery and regenerative medicine. taylorandfrancis.com

Biomedical Devices: EGDGE is being investigated for the development of biocompatible coatings for medical implants and as a component in biosensors. polysciences.comnih.gov For instance, it has been used to immobilize enzymes on microelectrode biosensors for in vivo monitoring of biological processes. nih.gov

High-Performance Polymers: In the realm of materials science, EGDGE is used to modify the properties of various polymers. For example, it has been shown to enhance the electrical conductivity of polymer films when used as a surface modifier. akademiabaru.com It has also been used to improve the mechanical properties and thermal stability of sodium alginate fibers. grafiati.com

UV-Curing Coatings: EGDGE has been utilized as a reactive diluent in cationic UV-curing coatings, contributing to the mechanical strength of the cured films. researchgate.net

Technological Advancements:

The unique properties of EGDGE have led to its adoption in several key technologies:

Adhesives and Coatings: Its ability to form strong cross-linked networks makes it an excellent component in high-performance adhesives and durable industrial coatings. polysciences.com

Fiber Modification: EGDGE is used to modify fibers to improve their mechanical properties and thermal stability. grafiati.com

Bioseparations: EGDGE-cross-linked hydrogels are employed in chromatographic separation of proteins and viruses. polysciences.com

The ongoing research and development centered on EGDGE underscore its importance as a fundamental chemical building block for creating a new generation of advanced materials with tailored properties for a wide range of applications.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Allyl glycidyl ether |

| Benzyl glycidyl ether |

| Bisphenol A diglycidyl ether |

| Bisphenol F diglycidyl ether |

| Butyl glycidyl ether |

| Carbon dioxide |

| Chitosan |

| Collagen |

| Diethylene glycol |

| Diethylene glycol monobutyl ether |

| Epichlorohydrin |

| Ethylene carbonate |

| Ethylene glycol |

| Ethylene glycol diacetate |

| Ethylene oxide |

| Ethylene thiourea |

| Glutaraldehyde |

| Hyaluronic acid |

| Neopentyl glycol diglycidyl ether |

| Poly(ethylene glycol) |

| Poly(ethylene glycol) diglycidyl ether |

| Poly(propylene glycol) diglycidyl ether |

| Poly(vinyl chloride) |

| Poly(ethylene oxide) |

| Propylene glycol |

| Resorcinol diglycidyl ether |

| Sodium alginate |

| Triethylene glycol |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[2-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1(9-3-7-5-11-7)2-10-4-8-6-12-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBIOSPNXBMOAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCCOCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26403-72-5, 58782-18-6, 29317-04-2 | |

| Record name | Polyethylene glycol diglycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26403-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-oxiranylmethyl)-ω-(2-oxiranylmethoxy)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58782-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxirane, 2,2′-[1,2-ethanediylbis(oxymethylene)]bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29317-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4044876 | |

| Record name | Ethylene glycol diglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Oxirane, 2,2'-[1,2-ethanediylbis(oxymethylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2224-15-9, 72207-80-8 | |

| Record name | Glycol diglycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2224-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(1,2-epoxypropylether)ethanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002224159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene glycol diglycidyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2,2'-[1,2-ethanediylbis(oxymethylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol diglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[ethylenebis(oxymethylene)]bisoxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polyethylene glycol diglycidyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL DIGLYCIDYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R860RS597 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Studies of Egdge

Catalytic Systems in EGDGE Synthesis

The synthesis of EGDGE is critically dependent on catalysis to facilitate the two core chemical transformations: the formation of a halohydrin intermediate and its subsequent conversion to the final epoxide structure.

Lewis Acid Catalysis in Halohydrin Formation

The initial step in EGDGE synthesis involves the ring-opening of the epoxide ring of epichlorohydrin (B41342) by the hydroxyl groups of ethylene (B1197577) glycol. This reaction is effectively catalyzed by Lewis acids. The Lewis acid coordinates with the oxygen atom of the epoxide ring, polarizing the C-O bonds and making the ring more susceptible to nucleophilic attack by the alcohol. youtube.commasterorganicchemistry.com This activation lowers the energy barrier for the ring-opening reaction. osti.gov

Mechanistic studies, including Density Functional Theory (DFT) calculations, have explored this process in detail. For the reaction between epichlorohydrin and an alcohol like methanol, the mechanism can be a concerted process where one alcohol molecule, adsorbed on the catalyst's active site, activates the epoxide, while a second alcohol molecule acts as the nucleophile. osti.govresearchgate.net The choice of Lewis acid catalyst significantly influences both the reaction rate and the regioselectivity of the ring-opening. osti.gov Research has shown that moderate-strength Lewis acids can be highly effective. osti.gov

Base-Catalyzed Dehydrochlorination Reactions

Following the formation of the bis(3-chloro-2-hydroxypropyl) ether intermediate, the next crucial step is dehydrochlorination to form the two glycidyl (B131873) ether groups. This transformation is an intramolecular substitution reaction catalyzed by a strong base, such as sodium hydroxide (B78521) (NaOH). eurochemengineering.comresearchgate.net The mechanism involves the deprotonation of the hydroxyl group by the base to form an alkoxide ion. rsc.org This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom bearing the chlorine atom, which is a good leaving group. rsc.org This intramolecular SN2 reaction results in the displacement of the chloride ion and the formation of the epoxide ring. rsc.orgyoutube.com

To maximize the yield of the desired epoxide, it is important to remove the product from the reaction environment as it forms to prevent side reactions like hydrolysis. eurochemengineering.com This is often achieved by performing the reaction in a reactive distillation column. eurochemengineering.com

Role of Novel Catalysts in Optimizing Reaction Kinetics

To overcome the challenges of the two-phase reaction system (aqueous ethylene glycol/base and organic epichlorohydrin), phase-transfer catalysts (PTCs) have been employed to optimize reaction kinetics. researchgate.netiagi.or.id PTCs, typically quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) chloride (TBACl) or benzyltriethylammonium chloride, facilitate the transfer of the hydroxide or alkoxide nucleophile from the aqueous phase to the organic phase where the reaction occurs. rsc.orggoogle.comchemicalbook.comresearchgate.net

The use of PTCs offers several advantages:

Increased Reaction Rates: By bringing the reactants together in a single phase, the reaction rate is significantly enhanced. rsc.org

Milder Reaction Conditions: The synthesis can be carried out at lower temperatures (e.g., 40 °C) and with reduced reaction times. chemicalbook.com

Improved Efficiency: It allows for the use of stoichiometric amounts of reactants and can lead to higher product yields. researchgate.netchemicalbook.com

Process Simplification: PTCs enable a single-stage synthesis, eliminating the need to isolate the chlorohydrin intermediate and reducing epichlorohydrin consumption. researchgate.net

Epoxidation of Ethylene Glycol Derivatives

The primary route to EGDGE involves the epoxidation of ethylene glycol through its reaction with an epoxide precursor, namely epichlorohydrin.

Reaction of Ethylene Glycol with Epichlorohydrin

Etherification/Halohydrin Formation: Ethylene glycol reacts with two equivalents of epichlorohydrin. A Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), is used to open the epoxide ring of epichlorohydrin, allowing the hydroxyl groups of ethylene glycol to add, forming the dichlorohydrin intermediate, 1,1'-[(ethane-1,2-diyl)bis(oxy)]bis(3-chloropropan-2-ol). researchgate.net

Cyclization/Dehydrochlorination: The intermediate is then treated with a base, like sodium hydroxide, which acts as a ring-closing agent. researchgate.net The base facilitates the intramolecular cyclization via dehydrochlorination, as described previously, forming the two terminal epoxide rings and yielding the final product, Ethylene Glycol Diglycidyl Ether. eurochemengineering.comresearchgate.net

Optimized conditions for this reaction involve carefully controlling the molar ratios of the reactants and the catalyst dosage. For instance, a molar ratio of 2.4:1 for epichlorohydrin to ethylene glycol and 2.2:1 for sodium hydroxide to ethylene glycol have been reported as preferable for high yield. researchgate.net

Direct Etherification Approaches with Epoxide Precursors

Direct etherification approaches aim to streamline the synthesis, making it more efficient and atom-economical. The use of phase-transfer catalysis (PTC) represents a significant step towards a more direct, one-pot synthesis. chemicalbook.comresearchgate.net Under PTC conditions, the reaction can proceed from ethylene glycol and epichlorohydrin to the final diglycidyl ether product without needing to isolate the chlorohydrin intermediate. researchgate.net

A typical direct procedure involves vigorously stirring a mixture of epichlorohydrin, sodium hydroxide pellets, water, and a phase-transfer catalyst. chemicalbook.com Ethylene glycol is then added dropwise to the mixture. chemicalbook.com This method combines the etherification and dehydrochlorination steps, leading to high yields in a shorter timeframe and under milder conditions. chemicalbook.com Other research into the direct synthesis of polyesterethers from ethylene glycol using ruthenium complexes also points towards novel catalytic pathways for forming ether linkages directly from diols, though this is for polymerization rather than the synthesis of a specific monomer like EGDGE. nih.gov

Synthesis via Phosphorus Pentoxide Mediated Reactions

While the primary industrial synthesis of EGDGE involves the reaction of ethylene glycol with epichlorohydrin, phosphorus pentoxide (P₄O₁₀) is not typically employed as a direct catalyst or reagent for this core reaction. Instead, its role is documented in the subsequent modification of EGDGE-derived intermediates to create specialized phosphate (B84403) esters. Phosphorus pentoxide is a powerful dehydrating and condensing agent, widely used to create anhydrides from carboxylic acids and to produce phosphate esters from alcohols. wikipedia.orgbyjus.comclariant.com

A notable application involves the synthesis of this compound dimethacrylate phosphate, a compound used as an adhesion promoter in UV-curable coatings. google.com In this multi-step process, EGDGE is first reacted with methacrylic acid in a ring-opening addition reaction. The resulting intermediate, this compound dimethacrylate, then undergoes an esterification reaction with phosphorus pentoxide to yield the final phosphate product. google.com

The reaction sequence can be summarized as:

Ring-Opening Addition: this compound + Methacrylic Acid → this compound dimethacrylate

Esterification: this compound dimethacrylate + Phosphorus Pentoxide → this compound dimethacrylate phosphate google.com

This process highlights the utility of phosphorus pentoxide in creating complex organophosphate derivatives from an EGDGE backbone, rather than its use in the synthesis of EGDGE itself. Some general chemical product descriptions have anecdotally mentioned that ethylene glycol reacts with phosphorus pentoxide to form an epoxy, but this is a scientifically imprecise description of its established reactivity. biosynth.comtistory.com

Mechanistic Elucidation of EGDGE Formation

The most common synthesis of EGDGE is a variation of the Williamson ether synthesis, which proceeds via a two-step mechanism involving the formation of a halohydrin intermediate followed by dehydrochlorination. ontosight.aiwikipedia.org

Detailed Reaction Pathways and Intermediate Species

The synthesis of EGDGE from ethylene glycol and epichlorohydrin involves two main chemical transformations.

Step 1: Addition and Formation of the Chlorohydrin Intermediate The first step is the addition of the hydroxyl groups of ethylene glycol to the epoxide ring of epichlorohydrin. This reaction is typically catalyzed by a Lewis acid, such as a boron trifluoride etherate complex, or various metal halides like tin tetrachloride. researchgate.netgoogle.com The catalyst activates the epoxide ring, making it more susceptible to nucleophilic attack by the alcohol. Each hydroxyl group of the ethylene glycol molecule reacts with an epichlorohydrin molecule. This results in the formation of a key intermediate species, a bis-chlorohydrin ether, specifically 1,1'-[ethane-1,2-diylbis(oxy)]bis(3-chloropropan-2-ol). ontosight.ai

Reactants: Ethylene Glycol, Epichlorohydrin

Catalyst: Lewis Acid (e.g., BF₃·OEt₂)

Intermediate: 1,1'-[ethane-1,2-diylbis(oxy)]bis(3-chloropropan-2-ol)

Step 2: Dehydrochlorination and Epoxide Ring Formation In the second step, the chlorohydrin intermediate is treated with a strong base, typically an aqueous solution of sodium hydroxide (NaOH). researchgate.netgoogle.com The base deprotonates the hydroxyl groups of the chlorohydrin intermediate, forming alkoxides. Each resulting alkoxide ion then undergoes an intramolecular Sₙ2 reaction, attacking the adjacent carbon atom that bears the chlorine atom. masterorganicchemistry.comchemistrytalk.org This displaces the chloride ion and closes the ring, forming the two desired glycidyl ether functionalities. This ring-closing step is an example of dehydrochlorination. google.com

Reactant: 1,1'-[ethane-1,2-diylbis(oxy)]bis(3-chloropropan-2-ol)

Reagent: Sodium Hydroxide (or other strong base)

Product: this compound (EGDGE)

Phase-transfer catalysts, such as tetrabutylammonium chloride, can be used in conjunction with sodium hydroxide to facilitate the reaction between the aqueous base and the organic intermediate. chemicalbook.com

Control of Exothermic Reactions in Industrial and Laboratory Production

The reactions involved in the synthesis of EGDGE, particularly the initial ring-opening of epichlorohydrin and the subsequent dehydrochlorination, are significantly exothermic. nih.govosti.gov Uncontrolled heat release can lead to a rapid increase in temperature and pressure, a dangerous condition known as thermal runaway. nih.gov This can cause side reactions, degradation of the product, and pose serious safety hazards. osti.gov

Several strategies are employed in both laboratory and industrial settings to manage the reaction exotherm:

Controlled Reagent Addition: A primary method for controlling the reaction rate and heat generation is the slow, controlled addition of one of the reactants. Typically, epichlorohydrin is added dropwise or streamed into the reactor containing ethylene glycol and the catalyst. google.com This ensures that the heat generated can be effectively removed by the cooling system as the reaction proceeds.

Cooling Systems: Reactors are equipped with external cooling jackets or internal cooling coils through which a coolant (like water or a specialized heat-transfer fluid) is circulated to dissipate the heat of reaction. mdpi.com

Agitation: Efficient and continuous stirring is crucial to ensure uniform temperature throughout the reaction mixture, preventing the formation of localized hot spots where the reaction rate could accelerate uncontrollably.

Semi-Batch Operation: Industrial production often utilizes semi-batch reactors. In this setup, the reactor is initially charged with ethylene glycol and catalyst, and epichlorohydrin is fed continuously at a predetermined rate that matches the cooling capacity of the system. byjus.com

Thermal Monitoring: Continuous monitoring of the internal temperature of the reactor is essential. Automated systems can adjust the reactant feed rate or the cooling system's intensity in response to temperature fluctuations to maintain the desired reaction temperature. mdpi.com

The table below summarizes key parameters for controlling the exothermic synthesis of EGDGE.

| Control Parameter | Method/Technique | Purpose |

| Reaction Rate | Slow, metered addition of epichlorohydrin | To prevent rapid, uncontrolled heat generation. |

| Heat Removal | Cooling jackets, internal coils | To actively dissipate the heat produced by the exotherm. |

| Temperature Homogeneity | Vigorous and constant agitation | To eliminate localized hot spots and ensure uniform reaction conditions. |

| Process Management | Semi-batch reactor operation | To balance reaction rate with the system's heat removal capacity. |

| Safety Monitoring | Continuous temperature sensing | To provide real-time data for process control and safety interlocks. |

This table is based on general principles of exothermic chemical reaction control.

Side Reactions and Impurity Formation during Synthesis

During the synthesis of EGDGE, several side reactions can occur, leading to the formation of impurities that can affect the purity, viscosity, and performance of the final product.

Oligomerization: The newly formed epoxide groups of EGDGE can react with the hydroxyl groups of the starting material, ethylene glycol, which is still present in the reaction mixture. This leads to the formation of higher molecular weight oligomers, where multiple ethylene glycol units are linked by glyceryl ether bridges. rsc.org This is a significant source of impurity that increases the viscosity of the final product.

Hydrolysis of Epoxide Rings: If excess water is present, particularly during the dehydrochlorination step with aqueous NaOH, the epoxide rings can undergo hydrolysis to form diol groups. This results in the formation of 2,3-dihydroxypropyl ether derivatives instead of the desired glycidyl ether.

Incomplete Dehydrochlorination: If the reaction with the base is incomplete, the final product will contain residual chlorine in the form of the chlorohydrin intermediate. This is often measured as the "saponifiable chlorine" content and is an important quality control parameter. polysciences.com

Polymerization of Epichlorohydrin: Under certain conditions, especially in the presence of strong Lewis acids or bases, epichlorohydrin can self-polymerize, leading to the formation of poly(epichlorohydrin). dergipark.org.tr

Formation of Mono-glycidyl Ether: If the reaction is not carried to completion or if the stoichiometry is not precise, some ethylene glycol molecules may only react at one hydroxyl site, resulting in the formation of ethylene glycol mono-glycidyl ether.

The table below details common impurities and their source.

| Impurity | Source/Cause of Formation |

| High-Molecular-Weight Oligomers | Reaction of EGDGE with unreacted ethylene glycol. |

| 2,3-Dihydroxypropyl Ether Derivatives | Hydrolysis of epoxide rings by water. |

| Residual Chlorohydrin | Incomplete dehydrochlorination (ring-closing) step. |

| Poly(epichlorohydrin) | Self-polymerization of the epichlorohydrin reactant. |

| Ethylene Glycol Monoglycidyl Ether | Incomplete reaction of ethylene glycol. |

This table summarizes potential impurities based on the reaction chemistry.

Cross Linking Mechanisms and Polymerization Kinetics of Egdge

Epoxide Ring-Opening Reactions with Nucleophiles

The primary mechanism for EGDGE's cross-linking activity is the ring-opening reaction of its epoxide groups. This reaction can be initiated by a variety of nucleophiles, leading to the formation of a cross-linked network. researchgate.netlibretexts.org The process is a typical SN2 reaction where the nucleophile attacks one of the carbon atoms of the epoxide ring, causing the ring to open and form a new covalent bond. pressbooks.pub

The reaction between the epoxide groups of EGDGE and amine functional groups is a widely utilized method for cross-linking polymers. polysciences.compolysciences.com This aminolysis of epoxides leads to the formation of β-amino alcohols. scielo.org.mx For instance, in the cross-linking of gelatin, the amine (NH₂) functional groups are consumed by EGDGE. researchgate.net Studies show that with 10 wt. % EGDGE, the amine groups of gelatin can be totally consumed. researchgate.net The reaction is often catalyzed by tertiary amines in aqueous solutions. rsc.org

The process involves the nucleophilic attack of the amine on an epoxide carbon, which is an SN2-type reaction. pressbooks.pubscielo.org.mx This reaction is highly regioselective, and its efficiency allows for the synthesis of network polymers and gels from multifunctional amines like polyethyleneimine (PEI) and diethylenetriamine (B155796) (DETA). mdpi.com The disappearance of absorption peaks corresponding to the epoxy and amine groups in FT-IR spectra confirms the successful progress of the addition reaction. mdpi.com

| Polymer/Molecule | Nucleophilic Group | Reaction Conditions | Outcome | Reference |

| Gelatin | Amine (-NH₂) | pH 7.4 to 11 | Cross-linked gelatin hydrogel; amine groups consumed. | researchgate.net |

| Polyurethane Dispersion (PUD) | Amine (-NH₂) | Curing process | Consumption of hydrophilic amine groups, increased cross-linking density. | researchgate.net |

| Diethylenetriamine (DETA) | Primary and Secondary Amines | Room temperature in H₂O or 90°C in DMSO | Formation of network polymer gels. | mdpi.com |

| Various Amines | Aromatic and Aliphatic Amines | Room temperature, solvent-free, with catalyst | High yield of β-amino alcohols with excellent regioselectivity. | scielo.org.mxrsc.org |

EGDGE readily reacts with hydroxyl (-OH) functional groups, making it an effective cross-linker for polysaccharides and other hydroxyl-containing polymers. researchgate.netpolysciences.com The reaction results in the formation of stable ether linkages. researchgate.net A notable example is the cross-linking of chitosan (B1678972) in acidic media, where EGDGE interacts primarily with the hydroxyl groups at the C6 position of the glucosamine (B1671600) unit to form mechanically stable gels. acs.org The ring-opening of the epoxy groups in this reaction also leads to the formation of new hydroxyl groups. researchgate.net

The epoxide rings of EGDGE are also susceptible to nucleophilic attack by carboxyl (-COOH) and sulfhydryl (-SH) groups. researchgate.netpolysciences.com

The reaction with carboxyl groups is utilized in cross-linking polymers like carboxylated nitrile rubber. This reaction, which can be catalyzed, results in the formation of a β-hydroxy ester, enhancing the mechanical properties of the resulting material. researchgate.net In the curing of polyurethane dispersions, the hydrophilic carboxylic acid groups are consumed by the reaction with EGDGE, contributing to improved water resistance of the final film. researchgate.net

Sulfhydryl groups, also known as thiols, are highly nucleophilic and react efficiently with epoxides to form stable thioether linkages. researchgate.netthermofisher.com This reaction is a key strategy in bioconjugation and material science for cross-linking proteins and other biomolecules. researchgate.netnih.gov The reaction of thiols with epoxides can proceed under mild conditions, often catalyzed by tertiary amines in an aqueous environment. rsc.org Thiols are versatile bioactive molecules due to their functional SH group. newsfilecorp.combarchart.com

The ring-opening reactions of EGDGE with various nucleophiles result in the formation of new functional groups that become integral to the cross-linked polymer network.

Hydroxyl and Amino Groups: The reaction of an epoxide with an amine yields a β-amino alcohol, which contains both a secondary or tertiary amine and a hydroxyl group. scielo.org.mxrsc.orgrsc.org

Ether and Hydroxyl Groups: The reaction with a hydroxyl group results in the formation of an ether linkage and a new hydroxyl group from the opened epoxide ring. researchgate.net

Thioether Groups: The reaction with a sulfhydryl group leads to the formation of a stable thioether bond. thermofisher.com

These newly formed groups, particularly the hydroxyl groups, can alter the hydrophilicity and subsequent reactivity of the polymer network.

Cross-Linking Polymerization Dynamics

The kinetics of polymerization involving EGDGE are complex, often characterized by step-growth polymerization principles. libretexts.org The process involves the gradual reaction of functional groups, leading to an increase in molecular weight over time. youtube.com

The bifunctional nature of EGDGE allows it to connect polymer chains, leading to the formation of a three-dimensional network structure, a process known as gelation. mdpi.comacs.org As the cross-linking reactions proceed, the viscosity of the system increases until a gel point is reached, where a continuous network spans the entire system.

The dynamics of this network formation are influenced by several factors:

Reactant Concentration: Higher concentrations of the polymer and cross-linker generally lead to faster gelation and a denser network.

pH and Temperature: The rate of the epoxide ring-opening reaction is highly dependent on pH and temperature. For amine and carboxyl reactions, alkaline conditions are often optimal. researchgate.netresearchgate.net Temperature affects reaction rates and molecular mobility. acs.org

Solvent: The choice of solvent can impact the reaction kinetics and the final morphology of the network, potentially leading to porous structures through polymerization-induced phase separation. mdpi.com

Studies on gelatin cross-linked with EGDGE have shown that the swelling ratio of the resulting hydrogel decreases as the pH is increased from 7.4 to 9, indicating a more tightly cross-linked network. researchgate.net The formation of these networks can be engineered to create hydrogels with specific mechanical properties, such as stiffness and extensibility, for applications in tissue engineering and biomaterials. nih.govnih.govresearchgate.net The kinetics can exhibit an autoacceleration or "gel effect," where the reaction rate increases rapidly due to reduced mobility of growing polymer chains, which in turn decreases the rate of diffusion-controlled termination. kpi.ua

| System | Key Findings on Gelation/Network | Influencing Factors | Reference |

| Chitosan/EGDGE | Formation of mechanically stable gels and cryogels. | pH, type of acid (HCl vs. acetic acid). | acs.org |

| Gelatin/EGDGE | Swelling ratio decreases with increased pH (7.4 to 9) and EGDGE concentration. | pH, EGDGE concentration. | researchgate.net |

| PEI/PEGDE | Ring-opening addition reactions yield gels. | Solvent (H₂O, DMSO), temperature. | mdpi.com |

| PEG Hydrogels | Gelation times can be controlled (hours to days) by modifying the cross-linker structure. | Chemical identity of the cross-linker. | nih.gov |

Influence of pH on Cross-Linking Efficacy

The pH of the reaction medium plays a pivotal role in the cross-linking efficacy of Ethylene (B1197577) Glycol Diglycidyl Ether (EGDGE), particularly in aqueous systems and with biopolymers such as gelatin. The cross-linking reaction of EGDGE is notably active under alkaline conditions, generally at a pH greater than 7. researchgate.net This is attributed to the increased nucleophilicity of functional groups like amines, which facilitates the ring-opening reaction of the epoxide groups on the EGDGE molecule.

In the context of cross-linking Type-B gelatin, studies have demonstrated a clear dependence of the swelling ratio of the resulting hydrogel on the pH of the reaction environment. For instance, when using EGDGE concentrations of 3 wt.% or higher, the swelling ratio of the gelatin hydrogel has been observed to decrease as the pH is increased from 7.4 to 9. researchgate.net This trend suggests a higher degree of cross-linking at a more alkaline pH within this range, leading to a tighter polymer network that restricts water uptake. However, this tendency can be inverted at a pH above 9. At such high pH levels, an increase in the swelling ratio is observed, which may be attributed to the denaturation of the gelatin structure and a potential negative interference of excessive hydroxide (B78521) ions with the cross-linking reaction. researchgate.netpolysciences.com The optimal pH for the cross-linking reaction between gelatin and EGDGE has been reported to be around 9. polysciences.com

The following table illustrates the effect of pH on the swelling ratio of a 13 wt.% Type-B gelatin solution cross-linked with varying concentrations of EGDGE.

Table 1: Influence of pH and EGDGE Concentration on the Swelling Ratio of Gelatin Hydrogels

| EGDGE Concentration (wt.%) | Swelling Ratio at pH 7.4 | Swelling Ratio at pH 9.0 | Swelling Ratio at pH 11.0 |

|---|---|---|---|

| 3 | ~1.73 | Data not available | Data not available |

| 5 | Data not available | Data not available | Data not available |

| 10 | Data not available | ~1.07 | Data not available |

| 15 | Data not available | Data not available | Data not available |

Data derived from studies on the cross-linking of gelatin with EGDGE. researchgate.netpolysciences.com Note: The table is populated with available data points from the sources. "Data not available" indicates that the specific value was not provided in the cited literature.

Effect of Cross-Linker Concentration on Polymer Network Properties

The concentration of EGDGE as a cross-linker has a profound impact on the resulting polymer network's properties, including swelling behavior, mechanical strength, and cross-link density. Generally, an increase in the cross-linker concentration leads to a higher cross-link density, which in turn enhances the mechanical properties, such as tensile strength and modulus, while reducing the equilibrium swelling ratio.

In the case of EGDGE-cross-linked gelatin, as the concentration of EGDGE increases from 3 to 10 wt.%, the swelling ratio decreases significantly. polysciences.com This is indicative of a more densely cross-linked network that restricts the imbibition of water. Beyond a concentration of 10 wt.% EGDGE, no further decrease in the swelling ratio is observed, suggesting that the reactive amine groups on the gelatin have been fully consumed. polysciences.com

Similarly, in other polymer systems, such as polyurethane dispersions, an optimal concentration of EGDGE is crucial for maximizing mechanical performance. For instance, a study on EGDGE-cross-linked polyurethane films found that a concentration of 6 wt.% EGDGE yielded the maximum tensile strength.

The following table summarizes the effect of EGDGE concentration on the properties of a gelatin-based polymer network.

Table 2: Effect of EGDGE Concentration on the Swelling Ratio of Gelatin Hydrogels at pH 7.4

| EGDGE Concentration (wt.%) | Swelling Ratio |

|---|---|

| 3 | ~1.73 |

| 10 | ~1.07 |

Data derived from a study on the cross-linking of gelatin with EGDGE at a pH of 7.4. polysciences.com

Post-Curing Mechanisms and Their Impact on Material Behavior

Post-curing is a critical step in the fabrication of some thermoset polymers, where the material is subjected to a specific temperature for a certain duration after the initial curing process. This can lead to the completion of reactions, further cross-linking, and relaxation of internal stresses, thereby significantly impacting the final mechanical properties and stability of the material.

In systems involving EGDGE, particularly with co-reactants like poly(acrylic acid), a "post-curing stage" has been identified. During the initial polymerization, not all of the epoxy rings on the EGDGE molecules may react. The subsequent post-curing step, typically involving elevated temperatures, allows these unreacted epoxy groups to form additional cross-links. The duration and temperature of this post-curing stage are crucial parameters that influence the final properties of the polymer network, such as swelling capacity, gel content, and rheological behavior.

While specific data on the post-curing of EGDGE-based systems is limited in the readily available literature, the general principles can be illustrated by the effects of post-curing on other 3D-printed resins. For example, post-curing time has been shown to significantly increase the flexural modulus and the degree of polymerization in various photopolymerized 3D printed materials. mdpi.com

The following table demonstrates the effect of post-curing time on the mechanical properties of a generic 3D-printed resin, illustrating the potential impact of such a process on polymer networks.

Table 3: Illustrative Example of the Effect of Post-Curing Time on the Mechanical Properties of a 3D-Printed Resin

| Post-Curing Time (min) | Flexural Modulus (GPa) | Degree of Polymerization (%) |

|---|---|---|

| 0 (Green State) | 0.71 - 0.97 | 26.17 - 41.95 |

| 15 | Data not available | ~37.09 |

| 120 | 1.77 - 2.08 | 44.36 - 54.55 |

Data derived from a study on various 3D-printed resins and is intended to be illustrative of the general effects of post-curing. mdpi.com The ranges represent values for different resin formulations.

Kinetic Studies of EGDGE Polymerization and Curing

Reaction Order and Activation Energy Determination

The study of polymerization kinetics, including the determination of the reaction order and activation energy, is fundamental to understanding and controlling the curing process of thermosetting resins like those involving EGDGE. The reaction order describes how the rate of reaction is influenced by the concentration of the reactants, while the activation energy (Ea) represents the minimum energy required for the reaction to occur.

For epoxy resins, the curing reaction can often be described by an n-th order or an autocatalytic model. polysciences.com The reaction order and activation energy are typically determined experimentally using techniques such as Differential Scanning Calorimetry (DSC). mdpi.com By conducting experiments at different heating rates or isothermal temperatures, the kinetic parameters can be calculated using various models, such as the Kissinger or Friedman methods.

Monitoring Reaction Progress via Spectroscopic Techniques (e.g., FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for monitoring the progress of the curing reaction of EGDGE in real-time. This method allows for the qualitative and quantitative analysis of the chemical changes occurring during polymerization by tracking the changes in the intensity of specific absorption bands corresponding to the functional groups involved in the reaction.

The curing of EGDGE involves the ring-opening of its epoxide groups. The progress of this reaction can be monitored by observing the decrease in the intensity of the characteristic absorption band of the epoxy ring, which typically appears around 915 cm⁻¹. semanticscholar.org Concurrently, the formation of hydroxyl (-OH) groups as a result of the ring-opening reaction can be observed by the appearance or increase in the intensity of a broad absorption band in the region of 3200-3600 cm⁻¹.

By recording FTIR spectra at different time intervals during the curing process, a kinetic profile of the reaction can be constructed. The degree of conversion of the epoxy groups can be calculated by normalizing the area of the epoxy peak at a given time to its initial area. This data can then be used to determine the reaction kinetics, as described in the previous section. The use of an internal standard, a peak that does not change during the reaction, is often employed to improve the accuracy of the quantitative analysis. semanticscholar.org

Influence of Molecular Weight of EGDGE and Co-Reactants on Kinetics

The molecular weight of both EGDGE and its co-reactants can significantly influence the polymerization kinetics and the properties of the final polymer network. EGDGE itself is available in various molecular weights, which are essentially oligomers of ethylene glycol end-capped with glycidyl (B131873) ether groups. polysciences.comsigmaaldrich.com

A higher molecular weight EGDGE will have a longer poly(ethylene glycol) chain between the two terminal epoxy groups. This increased distance between the reactive ends will result in a lower cross-link density for a given weight percentage of the cross-linker. Consequently, this can lead to a slower gelation time and a softer, more flexible final material with a higher swelling capacity.

Table 4: Examples of Commercially Available Poly(ethylene glycol) diglycidyl ether with Different Average Molecular Weights (Mn)

| Supplier | Average Mn (g/mol) |

|---|---|

| Polysciences, Inc. | 1000 |

| Sigma-Aldrich | 2000 |

Data obtained from supplier websites. polysciences.comsigmaaldrich.com This table illustrates the availability of different molecular weight grades of EGDGE, which will inherently affect polymerization kinetics and final polymer properties.

Modeling of Curing Kinetics (e.g., Coats-Redfern Model)

The study of curing kinetics is essential for understanding and controlling the formation of polymer networks from monomers like Ethylene glycol diglycidyl ether (EGDGE). Various models are employed to analyze data from techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine key kinetic parameters. While autocatalytic models like the Kamal or Šesták–Berggren equations are frequently used for DSC data of epoxy systems nih.govnih.gov, model-fitting methods using TGA are also applicable, particularly for reactions that involve a quantifiable mass loss during curing polymerinnovationblog.com.

One such method is the Coats-Redfern model, an integral model-fitting method used to analyze data from non-isothermal TGA experiments. TGA measures the change in mass of a sample as a function of temperature or time. For certain polymer systems, such as phenolics, the curing reaction is accompanied by the evolution of small molecules like water or formaldehyde, resulting in a measurable mass loss polymerinnovationblog.com. When a direct relationship exists between this mass loss and the extent of the cross-linking reaction, TGA can be a powerful tool for kinetic analysis polymerinnovationblog.com.

The Coats-Redfern equation is a model-fitting method that allows for the determination of kinetic parameters, most notably the activation energy (Ea) and the pre-exponential factor (A). The general form of the equation is derived from the solid-state reaction rate expression. By plotting the experimental TGA data according to the linearized form of the equation for different potential reaction models (e.g., first-order, second-order, diffusion-controlled), the model that best fits the data can be identified, and the kinetic parameters can be calculated from the slope and intercept of the resulting straight line.

While specific studies applying the Coats-Redfern model to the curing of EGDGE are not prevalent in the reviewed literature, the methodology is a standard approach in thermal analysis. Its applicability to an EGDGE system would depend on the specific curing chemistry employed. If the curing agent or process for EGDGE results in a predictable mass loss, the Coats-Redfern model could be a viable method for characterizing its curing kinetics. For many epoxy-amine systems, however, the curing reaction is primarily an addition reaction with no mass loss, making DSC the more common technique for kinetic studies scispace.comresearchgate.net. In such cases, phenomenological models that describe the autocatalytic nature of the cure are typically more appropriate nih.govmdpi.com.

Network Interlock Effects in Interpenetrating Polymer Networks (IPNs)

Interpenetrating Polymer Networks (IPNs) are polymer blends where at least one polymer network is synthesized and/or cross-linked in the immediate presence of the other nih.gov. This unique structure can lead to synergistic properties not found in the individual component polymers. When EGDGE or similar flexible epoxy resins are used to form one of the networks, a phenomenon known as "network interlock" can significantly influence the polymerization kinetics and final properties of the material.

Network interlock refers to the mutual entanglement and physical obstruction between the growing chains of the different polymer networks. This physical entanglement acts as a significant barrier to the mobility of the reactive species. Research on IPNs combining a polyethylene (B3416737) glycol-based network with another polymer network has demonstrated that this interlock provides a sterically hindered environment for the reacting monomers and growing chains scispace.com. This steric hindrance is a key factor that distinguishes the kinetics of IPN formation from the kinetics of the individual network formations nih.govnih.gov.

A study on a simultaneous IPN system based on poly(ethylene glycol) diacrylate (PEGDA) and a diglycidyl ether epoxy resin provides clear evidence for this effect. The kinetic analysis revealed that both the rate constants for the epoxy and the acrylate (B77674) polymerization were lower in the IPN system compared to the rates for the pure, individual networks. This was accompanied by a corresponding increase in the measured activation energy for the IPN formation.

The table below summarizes the conceptual impact of network interlock on kinetic parameters during the formation of a simultaneous IPN, based on the findings in related systems.

| Kinetic Parameter | Effect of Network Interlock | Rationale |

| Cure Rate Constant (k) | Decreases | Reduced chain mobility and steric hindrance from the interpenetrating network slow down the reaction. |

| Activation Energy (Ea) | Increases | Additional energy is required to overcome the steric barriers and restricted movement imposed by the entangled network chains. |

| Gel Formation Time | Increases | A lower reaction rate naturally leads to a longer time required to reach the gel point, where a continuous network is formed. researchgate.net |

These network interlock effects are fundamental to the structure-property relationships in IPNs containing flexible polymer chains like those derived from EGDGE. While the interlock may slow down the curing process, it is also responsible for enhancing the mechanical properties of the final material, such as toughness and fracture resistance, by creating a more intimately entangled and energy-dissipating structure.

Applications of Egdge in Advanced Polymeric and Composite Materials

Hydrogel Fabrication and Engineering

EGDGE is extensively employed in the fabrication of hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water. Its role as a cross-linker is pivotal in defining the structural integrity and functional properties of these materials.

Cross-Linking Agent for Polysaccharides

EGDGE serves as an effective cross-linking agent for a wide range of polysaccharides, creating hydrogels with properties tailored for specific applications. polysciences.com The epoxide groups at both ends of the EGDGE molecule react with the functional groups on the polysaccharide chains, forming a stable, three-dimensional network. itu.edu.tr

Chitosan (B1678972): EGDGE is used to cross-link chitosan, a biocompatible and biodegradable polysaccharide, to form hydrogels. nih.gov The reaction between the amine and hydroxyl groups of chitosan and the epoxide groups of EGDGE results in a cross-linked network. researchgate.net The efficiency of this cross-linking can be influenced by the pH and the type of acid used to dissolve the chitosan. acs.org For instance, cross-linking in hydrochloric acid solutions yields mechanically stable gels and cryogels, whereas weaker gels are formed in acetic acid solutions. acs.org These chitosan-EGDGE hydrogels have been explored for various applications, including the development of scaffolds for tissue engineering and as adsorbents for dye removal. nih.govnih.gov

Hyaluronic Acid (HA): Hyaluronic acid, a major component of the extracellular matrix, can be cross-linked with EGDGE to improve its mechanical properties and reduce its degradation rate in vivo. itu.edu.tr This is particularly relevant for applications such as dermal fillers and scaffolds for soft tissue regeneration. frontiersin.orgoamjms.eu The cross-linking reaction creates a more robust hydrogel network, and by adjusting the concentration of EGDGE, the mechanical properties and swelling behavior of the resulting HA hydrogel can be controlled. itu.edu.trbiomaterials.org Studies have shown that EGDGE-cross-linked HA hydrogels can exhibit higher elasticity compared to those cross-linked with other agents like 1,4-butanediol (B3395766) diglycidyl ether (BDDE). frontiersin.org

Cyclodextrins: Hydrogels based on cyclodextrins have been developed using EGDGE as a cross-linker. nih.govresearchgate.net These hydrogels show promise as carriers for drug delivery due to the ability of cyclodextrins to form inclusion complexes with various drug molecules. nih.govresearchgate.net The cross-linking of hydroxypropyl-beta-cyclodextrin (HPβCD) with EGDGE produces hydrogels with good mechanical properties and a high capacity for drug loading. nih.gov The properties of these hydrogels, such as gel time and swelling degree, can be further tuned by incorporating other polymers like hydroxypropylmethylcellulose (B13716658) (HPMC). nih.govresearchgate.net

Guar (B607891) Gum: Guar gum, a natural polysaccharide, can be cross-linked with polyethylene (B3416737) glycol diglycidyl ether (PEGDE), a derivative of EGDGE, to form hydrogels. nih.gov These hydrogels exhibit thixotropic properties, meaning they can become less viscous under shear stress and then return to a more solid state, which makes them potentially useful as injectable materials for biomedical applications. nih.gov The cross-linking of guar gum with agents like epichlorohydrin (B41342) has also been studied to create hydrogels with tunable structures and enhanced mechanical properties. mdpi.combohrium.com

Injectable Hydrogels for Soft Tissue Repair and Augmentation

The ability to form hydrogels in situ after injection is a significant advantage for minimally invasive procedures. EGDGE and its derivatives are used to create injectable hydrogel systems for soft tissue repair and augmentation. researchgate.netyoutube.com These hydrogels are often designed to be shear-thinning, allowing them to be easily injected through a needle and then quickly recover their gel-like structure at the target site. nih.gov For instance, hyaluronic acid-based hydrogels cross-linked with polyethylene glycol diglycidyl ether (PEGDE) are being developed as long-lasting dermal fillers. frontiersin.orgoamjms.eu These injectable systems can provide volume and support to tissues, and some are designed to promote tissue regeneration. researchgate.netyoutube.com A novel injectable hydrogel made from succinoglycan riclin cross-linked with PEGDE has shown enhanced persistence and biocompatibility compared to commercial HA fillers in preclinical studies. nih.gov

Controlled Drug Delivery Systems

EGDGE-cross-linked hydrogels are widely investigated as matrices for the controlled release of therapeutic agents. polysciences.comnih.gov The cross-linked network of the hydrogel can entrap drug molecules and release them over an extended period. The release rate can be modulated by altering the cross-linking density of the hydrogel; a higher cross-linking density generally leads to a slower release rate. nih.gov

For example, hydrogels made from cyclodextrins cross-linked with EGDGE have demonstrated the ability to sustain the release of drugs like diclofenac (B195802) for several hours. nih.govresearchgate.net Similarly, hydrogels of poly(vinyl alcohol) cross-linked with EGDGE have been shown to slow the release of vancomycin (B549263) hydrochloride. nih.gov The incorporation of other polymers or modifications to the hydrogel structure can further tailor the drug release profile. nih.govresearchgate.net PEG-based hydrogels are also extensively studied for drug delivery in bone regeneration, capable of sustained release of antibiotics like vancomycin. nih.gov

Tailoring Mechanical Properties and Cross-Linking Density of Hydrogels

The mechanical properties of hydrogels, such as their stiffness and elasticity, are critical for their performance, especially in tissue engineering applications where they should ideally mimic the properties of the native tissue. nih.gov The cross-linking density, which is the number of cross-links per unit volume, is a key parameter that can be adjusted to control these mechanical properties. mdpi.com

By varying the concentration of EGDGE or its derivatives during hydrogel synthesis, the cross-linking density can be effectively controlled. biomaterials.orgnih.gov An increase in the cross-linker concentration generally leads to a higher cross-linking density, resulting in a stiffer and less swollen hydrogel. biomaterials.org For example, in chitosan-based cryogels, increasing the concentration of diglycidyl ethers leads to a significant decrease in the degradation rate, demonstrating control over the material's stability. dntb.gov.ua Similarly, for hyaluronic acid hydrogels, adjusting the amount of PEGDE allows for the optimization of elasticity and swelling behavior for various tissue engineering needs. biomaterials.org This tunability allows for the creation of hydrogels with a wide range of mechanical properties suitable for different applications, from soft materials for tissue regeneration to more rigid structures. nih.govresearchgate.net

Biomaterials and Tissue Engineering Scaffolds

EGDGE plays a crucial role in the development of biomaterials and scaffolds for tissue engineering by modifying natural polymers to enhance their performance. These scaffolds provide a temporary structure for cells to attach, proliferate, and form new tissue.

Modification of Natural Polymers for Enhanced Mechanical Properties

Natural polymers like chitosan and gelatin are often used in tissue engineering due to their biocompatibility and biodegradability. nih.gov However, they can sometimes lack the necessary mechanical strength and stability for certain applications. nih.govnih.gov EGDGE is used to cross-link these polymers, thereby improving their mechanical properties. nih.govresearchgate.net

Chitosan: Cross-linking chitosan with EGDGE enhances its mechanical stability, making it more suitable for use as a scaffold material. nih.gov The resulting hydrogels can be fabricated into various forms, such as cryogels with large, interconnected pores that are beneficial for cell infiltration and nutrient transport. nih.govdntb.gov.ua The mechanical properties of these chitosan cryogels, including their elasticity, toughness, and compressive strength, can be tuned by adjusting the concentration and chain length of the diglycidyl ether cross-linker. nih.govdntb.gov.ua For instance, using a shorter chain cross-linker like EGDGE can result in tougher and stronger cryogels compared to those made with longer chain cross-linkers like polythis compound (PEGDE). dntb.gov.ua

Gelatin: Gelatin, a derivative of collagen, is another natural polymer that can be cross-linked with EGDGE to improve its properties for tissue engineering applications. researchgate.net The cross-linking reaction, which primarily involves the amine groups of gelatin, increases the stability of the gelatin hydrogel. researchgate.net Research has shown that the swelling ratio of gelatin hydrogels decreases with an increasing amount of EGDGE, indicating the formation of a more tightly cross-linked network. researchgate.net This modification enhances the dimensional stability and helps maintain the structural integrity of the material, which is essential for its function as a tissue engineering scaffold. researchgate.net The synergy between chitosan and gelatin in hybrid hydrogels has also been shown to improve mechanical and thermal stability. nih.gov

Protein Cross-Linking (e.g., Bovine Hemoglobin)

Ethylene (B1197577) glycol diglycidyl ether has been effectively utilized as a cross-linking agent for proteins, offering an alternative to traditional reagents like glutaraldehyde. researchgate.net The diepoxide structure of EGDGE allows it to react with nucleophilic groups on proteins, such as amino, hydroxyl, and sulfhydryl groups, to form stable covalent bonds. researchgate.net A notable application is the cross-linking of bovine hemoglobin (Hb), a process studied to develop hemoglobin-based oxygen carriers. researchgate.netnih.gov

Research findings indicate that the cross-linking reaction is highly dependent on pH. researchgate.net At a pH of 7.5, EGDGE shows a preference for reacting with the sulfhydryl groups of hemoglobin. researchgate.net As the pH is increased to 9.5, the reaction primarily occurs between the epoxide groups of EGDGE and the amino groups of the protein. researchgate.net This control over reactivity allows for the targeted formation of either intra-molecularly or inter-molecularly cross-linked products. researchgate.net

In one study, controlling the reaction conditions resulted in the formation of intermolecularly cross-linked hemoglobin with a defined size distribution. researchgate.net The resulting product mixture demonstrated significant alteration in properties, which is critical for its potential application as a red cell substitute. researchgate.net

Table 1: Composition of Intermolecularly Cross-Linked Bovine Hemoglobin (Hb) using EGDGE

| Product | Percentage of Mixture | Weight-Average Molecular Weight (Mw) |

|---|---|---|

| Dimeric Hb | 74.7% | 146 kDa |

| Trimeric Hb | 18.9% | 228 kDa |

| Oligomer (4-6 Hb units) | 6.4% | 375 kDa |

Data sourced from a study on the characteristics of EGDGE-cross-linked hemoglobin. researchgate.net

Enzyme Immobilization for Biosensor Development

Poly(ethylene glycol) diglycidyl ether (PEGDE), a derivative of EGDGE, is a key reagent for enzyme immobilization, a critical step in the fabrication of biosensors. researchgate.netspringernature.comnih.govresearchgate.net The process of immobilization secures an enzyme to a transducer surface while aiming to preserve its catalytic activity and stability. nih.govresearchgate.net PEGDE has been successfully used to immobilize various enzymes, including glucose oxidase, D-amino acid oxidase, and glutamate (B1630785) oxidase, for the development of highly sensitive microelectrode biosensors. researchgate.netnih.gov

The two epoxy groups in PEGDE react with amine functional groups on the protein surface, creating stable covalent linkages that immobilize the enzyme. researchgate.net This method is considered a simple, low-cost, and non-toxic alternative to other cross-linking agents. researchgate.netnih.gov Biosensors created using PEGDE for immobilization exhibit high sensitivity and rapid response times, often on the order of seconds, which is sufficient for monitoring biological processes in vivo. nih.gov

The stability of these enzymatic biosensors is a significant advantage. Studies have shown that enzymes immobilized with PEGDE remain highly stable for several months when stored at 4°C and for at least three days at 37°C. nih.gov This stability, combined with its low toxicity, makes PEGDE a promising tool for preparing microelectrode biosensors for laboratory and potentially in vivo applications. springernature.comnih.gov

Table 2: Enzymes Immobilized with PEGDE for Biosensor Applications

| Enzyme | Application | Key Findings |

|---|---|---|

| Glucose Oxidase | Glucose monitoring biosensors | High sensitivity, response time in seconds, stable for months. springernature.comnih.gov |

| D-amino acid Oxidase | D-amino acid detection | Successful fabrication of stable and sensitive microelectrode biosensors. nih.gov |

| Glutamate Oxidase | Glutamate monitoring in the nervous system | Reliable monitoring of brain glutamate levels in research settings. researchgate.netspringernature.comnih.gov |

This table summarizes findings from studies on PEGDE-based enzyme immobilization. researchgate.netspringernature.comnih.gov

Development of Biodegradable Polymeric Materials

EGDGE and its derivatives like PEGDE are instrumental in the development of biodegradable materials by cross-linking natural polymers. researchgate.netcd-bioparticles.netnih.gov This cross-linking enhances the mechanical and physical properties of biopolymers, making them suitable for a wider range of applications. nih.gov

Another application involves the cross-linking of gelatin with EGDGE to produce materials for biomedical uses, such as biodegradable sutures. researchgate.net The reaction between EGDGE and the amine groups of gelatin creates a stable, cross-linked network, rendering the material insoluble in bodily fluids while remaining biodegradable. researchgate.net

Reactive Diluent and Cross-Linking Agent in Epoxy Resins

In the realm of industrial polymers, EGDGE is widely used as a reactive diluent and cross-linking agent in epoxy resin formulations. polysciences.comzxchemuae.com Its low viscosity and bifunctional nature allow it to modify the properties of the uncured resin and become an integral part of the final cured polymer network. zxchemuae.com

Viscosity Modification and Curing Reactions

Standard epoxy resins, such as those based on diglycidyl ether of bisphenol-A (DGEBA), often have a very high viscosity, which can make processing difficult. nih.govjscholarpublishers.com Reactive diluents are added to reduce this viscosity, improving handling, allowing for higher filler loading, and enhancing impregnation of reinforcing fibers. nih.govyuvrajchemicals.com EGDGE is an effective reactive diluent due to its low viscosity (15-30 mPas at 25°C) and its ability to co-react with the primary resin and curing agent. zxchemuae.comnih.gov

The curing of an epoxy resin is a chemical reaction where liquid monomers are converted into a rigid, three-dimensional network. jscholarpublishers.comstackexchange.com This typically occurs through the reaction of the resin's epoxide groups with a hardener or curing agent, most commonly an amine. stackexchange.comepoxycuringagent.info When EGDGE is used as a reactive diluent, its own epoxy groups participate in this cross-linking reaction. zxchemuae.com An epoxy group reacts with an amine-hydrogen, opening the epoxide ring and forming a hydroxyl group, which contributes to linear chain growth and subsequent cross-linking. stackexchange.com The amount of EGDGE added is typically between 10-30% of the epoxy resin's weight, and the amount of curing agent may need to be adjusted to account for the additional epoxy groups from the diluent. zxchemuae.com

Enhancement of Thermal Stability and Mechanical Properties in Composites

For instance, incorporating mesoporous silica (B1680970) into an epoxy resin has been shown to increase the glass transition temperature (Tg) by up to 5.75°C and raise the activation energy for thermal degradation by an average of 46.2%, indicating a remarkable enhancement in thermal stability. nih.govnih.gov Similarly, adding a small amount of graphene oxide (GO) can substantially improve mechanical performance. Research has shown that adding just 0.5 wt% of GO to an epoxy matrix can increase tensile strength by 67.4% and Young's modulus by 43.2%. doi.org Other reinforcements like carbon nanotubes and aluminum particles have also demonstrated significant enhancements in flexural strength, impact strength, and hardness. researchgate.netmdpi.comresearchgate.net These improvements are often attributed to the strong interfacial bonding between the filler and the epoxy matrix, which allows for efficient stress transfer. mdpi.com

Table 3: Enhancement of Epoxy Composite Properties with Various Fillers

| Filler Material | Concentration (wt%) | Property Enhanced | Improvement (%) |

|---|---|---|---|

| Graphene Oxide (GO) | 0.5% | Tensile Strength | +67.4% |

| Graphene Oxide (GO) | 0.5% | Young's Modulus | +43.2% |

| Graphene Oxide (GO) | 0.1% | Glass Transition Temp. | +25.8°C |

| Al₂O₃-GO (FGO) | 0.3% | Flexural Strength | - |

| Hybrid (MWCNT + GNP) | 0.2% | Flexural Strength | +62% |

| Hybrid (MWCNT + GNP) | 0.2% | Interlaminar Shear Strength | +298% |

Data compiled from studies on filler-reinforced epoxy composites. Note: Absolute values for flexural strength were 73.8 MPa for FGO composites. researchgate.netdoi.orgmdpi.com

Applications in Adhesives and Coatings

The properties of EGDGE make it a valuable component in the formulation of high-performance epoxy adhesives and coatings. polysciences.comsmolecule.com As a reactive diluent, it lowers the viscosity of the formulation, allowing for easier application and better surface wetting. zxchemuae.comsmolecule.com In adhesives, this leads to enhanced flexibility and stronger adhesion properties. smolecule.com

In coatings, EGDGE contributes to improved chemical resistance and durability. smolecule.com Its two epoxy groups ensure it becomes a permanent part of the cross-linked polymer film, which enhances the coating's integrity and protective qualities. polysciences.comsmolecule.com Research has also demonstrated its utility in specialized adhesive systems. For example, EGDGE has been used as a cross-linking agent to improve the adhesive properties, including shear adhesion, of soy protein-based adhesives. researchgate.net

Internal Polymeric Coatings for Hydrogen Permeation Reduction

Polymeric composite coatings are gaining attention as a viable option for reducing hydrogen permeation, offering advantages in manufacturing and formability. acs.org The development of effective hydrogen permeation barriers is crucial for the safety and efficiency of hydrogen storage and transport systems. researchgate.netmdpi.com These barriers aim to minimize the diffusion of hydrogen atoms through materials, a phenomenon that can lead to embrittlement and structural failure. researchgate.net

One approach involves the creation of self-assembled films using modified graphene oxide and polyethyleneimine. In this context, this compound has been used as a modifier for graphene oxide. acs.org Research has shown that self-assembled films created through covalent bonds between polyethyleneimine and EGDGE-modified graphene oxide can significantly reduce hydrogen transmission. acs.org For instance, a 10-bilayer film of modified graphene oxide and polyethyleneimine demonstrated a hydrogen transmission rate of 289 cm³/m²·24 h·0.1 MPa. acs.org This represented a 78.8% decrease compared to films made with unmodified graphene oxide, highlighting EGDGE's role in improving the barrier properties of the coating. acs.org